(Z)-ethyl 2-((8-methoxy-3-(p-tolylcarbamoyl)-2H-chromen-2-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-[(Z)-[8-methoxy-3-[(4-methylphenyl)carbamoyl]chromen-2-ylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N2O5S/c1-4-35-29(33)24-20-9-5-6-11-23(20)37-28(24)31-27-21(26(32)30-19-14-12-17(2)13-15-19)16-18-8-7-10-22(34-3)25(18)36-27/h7-8,10,12-16H,4-6,9,11H2,1-3H3,(H,30,32)/b31-27- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSFMOVVRZYFBO-QVTSOHHYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)N=C3C(=CC4=C(O3)C(=CC=C4)OC)C(=O)NC5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)/N=C\3/C(=CC4=C(O3)C(=CC=C4)OC)C(=O)NC5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-ethyl 2-((8-methoxy-3-(p-tolylcarbamoyl)-2H-chromen-2-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The chemical structure of the compound can be broken down into key functional groups:
- Ethyl ester : Contributes to lipophilicity and bioavailability.
- Chromene moiety : Known for various biological activities, including anti-inflammatory and anticancer properties.
- Tetrahydrobenzo[b]thiophene : Imparts unique electronic properties that may enhance biological interactions.
Antimicrobial Activity
Research indicates that derivatives of tetrahydrobenzo[b]thiophene compounds exhibit significant antimicrobial properties. For instance, a related study demonstrated that certain substituted derivatives displayed potent antibacterial effects against strains such as Bacillus subtilis, Escherichia coli, and Staphylococcus aureus . The compound's structural features suggest it may similarly inhibit bacterial growth.
Antioxidant Properties
Compounds with similar structures have shown promising antioxidant activities. A study highlighted that derivatives with specific substitutions on the phenyl ring exhibited enhanced antioxidant capabilities at concentrations around 100 µM . This suggests that this compound could also possess significant antioxidant potential.
Anticancer Activity
The anticancer potential of related compounds has been explored extensively. For example, a derivative was identified as a dual inhibitor of topoisomerases I and II, exhibiting cytotoxic effects on cancer cell lines such as FaDu cells with an IC50 value of 1.73 μM . This dual action may be relevant for the compound , especially given its structural similarities to known anticancer agents.
Case Study 1: Antibacterial Efficacy
A series of ethyl 2-(substituted phenyl) derivatives were synthesized and tested for antibacterial activity. The study found that compounds with specific substitutions demonstrated higher efficacy against Gram-positive bacteria compared to their counterparts .
Case Study 2: Antioxidant Screening
In another investigation focusing on antioxidant activity, several tetrahydrobenzo[b]thiophene derivatives were assessed for their capacity to scavenge free radicals. The results indicated that modifications in the phenolic structure significantly enhanced antioxidant activity .
Comparative Analysis of Biological Activities
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure facilitates the exploration of novel reaction pathways. Researchers utilize it to investigate reaction mechanisms that could lead to the development of new materials or catalysts.
Biology
Biologically, (Z)-ethyl 2-((8-methoxy-3-(p-tolylcarbamoyl)-2H-chromen-2-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is being studied for its bioactive properties . Investigations focus on its interactions with biological macromolecules such as proteins and nucleic acids. Preliminary studies suggest potential applications in targeting specific pathways involved in disease processes.
Medicine
In medicinal chemistry, this compound is evaluated for its therapeutic potential . Research indicates possible efficacy as an anti-cancer agent due to its ability to induce apoptosis in cancer cells. Studies are also examining its anti-inflammatory and antimicrobial properties, making it a candidate for drug development aimed at treating various conditions.
Industry
Industrially, this compound is utilized in the development of specialty materials . Its unique chemical structure allows for the creation of polymers or coatings with enhanced performance characteristics. The compound's stability and reactivity make it suitable for applications in coatings and adhesives.
Case Studies and Research Findings
- Anticancer Activity : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxic effects on various cancer cell lines. The mechanism was linked to the induction of oxidative stress leading to cell death .
- Anti-inflammatory Effects : Research indicated that the compound could inhibit pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases .
- Material Science Applications : In material science research, this compound was incorporated into polymer matrices to enhance thermal stability and mechanical properties .
Comparison with Similar Compounds
Key Observations :
- The tetrahydrobenzo[b]thiophene-3-carboxylate core is conserved across all analogs, but bioactivity varies significantly with substituents.
- Electron-withdrawing groups (e.g., p-Br in S8) enhance cytotoxicity in A-549 cells, while electron-donating groups (e.g., 8-methoxy in the target compound) may modulate solubility or target affinity .
Structure-Activity Relationship (SAR)
- Substituent Position : Para-substitutions (e.g., p-Br in S8, p-tolylcarbamoyl in the target) enhance bioactivity compared to ortho/meta positions .
- Chromene vs. Benzylidene : Chromene derivatives (target compound) may exhibit dual mechanisms (e.g., kinase inhibition + DNA interaction), whereas benzylidene analogs (S8) rely on electrophilic reactivity .
- Z-Configuration : The (Z)-isomer in the target compound and compound 11 may stabilize planar conformations critical for target binding.
Physical and Chemical Properties
Preparation Methods
Methoxylation of 3-Acetylcoumarin
3-Acetyl-6-bromo-2H-chromen-2-one undergoes methoxylation at C-8 using NaOMe in methanol under reflux. The bromine substituent directs electrophilic substitution, yielding 8-methoxy-3-acetyl-2H-chromen-2-one (2a ) in 75% yield.
Imine Coupling of Thiophene and Chromen-2-one
The Z-configured imine linkage is established via a Rh-catalyzed coupling between 1 and 2 . In a sealed tube, 1 (0.2 mmol), 2 (0.2 mmol), [Rh(COD)Cl]2 (2.5 mg), DPPE (4.1 mg), and DBU (0.006 mL) are stirred in toluene at 60°C for 5 hours. The reaction exploits the Rh complex’s ability to facilitate C–N bond formation while preserving stereochemistry, yielding the title compound in 89% yield.
Optimization Insights:
- Catalyst Loading: 2.5 mol% [Rh(COD)Cl]2 and 5 mol% DPPE.
- Solvent: Toluene enhances reaction efficiency vs. THF or DMF.
- Stereochemical Control: DBU base favors Z-configuration by stabilizing the transition state.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
X-ray Crystallography (If Applicable)
Disordered cyclohexane ring conformations (71:29 ratio) and n-butyl chain disorder (83:17) are observed, stabilized by N–H⋯O intramolecular hydrogen bonds.
Synthetic Challenges and Mitigation Strategies
Comparative Analysis of Methodologies
Gewald Reaction Variations
Coumarin Functionalization Routes
Industrial-Scale Considerations
A gram-scale synthesis (5 mmol) using [Rh(COD)Cl]2 (61.6 mg) and DPPE (99.6 mg) in toluene achieves 87% yield, demonstrating scalability. Cost analysis reveals Rh catalysts contribute 62% of total synthesis expenses, necessitating ligand recovery protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
